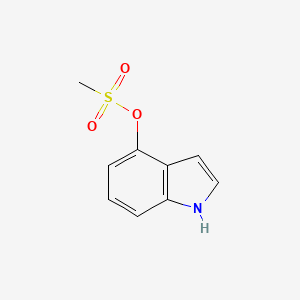
4-(Methanesulfonyloxy)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfonyloxy)indole is an organic compound with the molecular formula C9H9NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its significance in organic synthesis, natural products, and drug discovery
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyloxy)indole typically involves the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Indole+Methanesulfonyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methanesulfonyloxy)indole undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles, leading to the formation of different indole derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups, while oxidation and reduction reactions can modify the indole ring structure .
Aplicaciones Científicas De Investigación
4-(Methanesulfonyloxy)indole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfonyloxy)indole involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For example, it can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . Additionally, the indole ring can interact with receptors and enzymes, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
4-(Methanesulfonyloxy)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A plant growth regulator used to promote root formation.
Uniqueness: The presence of the methanesulfonyloxy group in this compound distinguishes it from other indole derivatives.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
1H-indol-4-yl methanesulfonate |
InChI |
InChI=1S/C9H9NO3S/c1-14(11,12)13-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |
Clave InChI |
SEOWQFGPKAUNPH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=CC2=C1C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



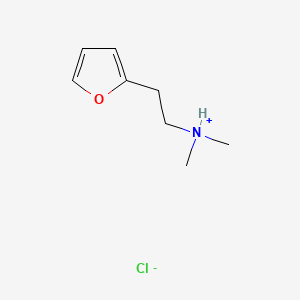

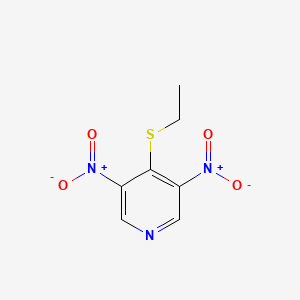
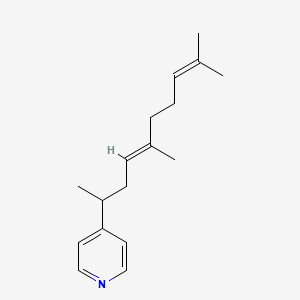
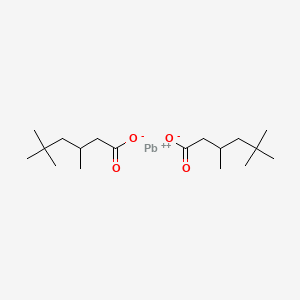
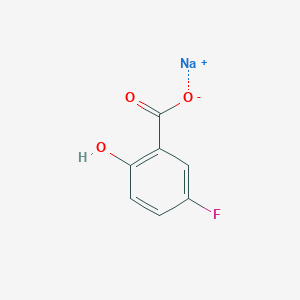

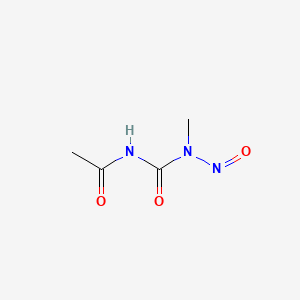
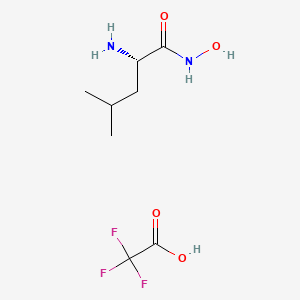
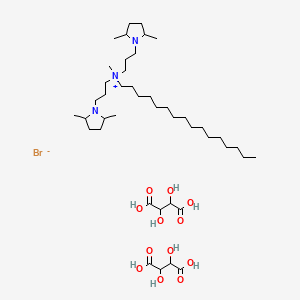
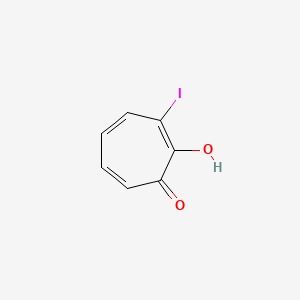
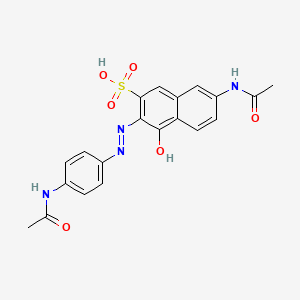
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
